3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
Overview
Description
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H18ClN3 It is a derivative of aniline, featuring a chloro group at the third position and a 4-ethylpiperazin-1-yl group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
It is known that piperazine compounds, to which this compound belongs, have significant effects on the human body, such as stimulating psychology, causing hallucinations, and exhibiting anti-tumor and anti-cancer properties .
Mode of Action
The interaction of this compound with its targets would likely result in changes at the molecular and cellular levels, given its structural similarity to other piperazine compounds .
Biochemical Pathways
Given the known effects of piperazine compounds, it can be inferred that this compound may influence several biochemical pathways, leading to various downstream effects .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that this compound may have significant impacts at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s biochemical activity and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades. These changes can result in altered gene expression profiles and metabolic activities, which can have downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline typically involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 90°C) for about an hour . The nitro group is then reduced to an amine group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
- 3-Chloro-4-(4-phenylpiperazin-1-yl)aniline
- 3-Chloro-4-(4-benzylpiperazin-1-yl)aniline
Uniqueness
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and selectivity towards specific targets. This structural feature can result in distinct pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-(4-ethylpiperazin-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDRFDLWCRRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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